(S)-(+)-1-(1-Naphthyl)ethyl isocyanate

Lipidomics Stereospecific Analysis Triacylglycerol

(S)-(+)-1-(1-Naphthyl)ethyl isocyanate (NEIC) is a chiral derivatizing agent and intermediate of the naphthylethyl isocyanate class. Its core function is to react with nucleophilic analytes—specifically chiral amines and alcohols—to form diastereomeric urea or carbamate derivatives, which can then be separated and analyzed via conventional HPLC or GC.

Molecular Formula C13H11NO
Molecular Weight 197.23 g/mol
CAS No. 73671-79-1
Cat. No. B1588690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(+)-1-(1-Naphthyl)ethyl isocyanate
CAS73671-79-1
Molecular FormulaC13H11NO
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC2=CC=CC=C21)N=C=O
InChIInChI=1S/C13H11NO/c1-10(14-9-15)12-8-4-6-11-5-2-3-7-13(11)12/h2-8,10H,1H3/t10-/m0/s1
InChIKeyGONOHGQPZFXJOJ-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (S)-(+)-1-(1-Naphthyl)ethyl Isocyanate (CAS 73671-79-1) is a Key Reagent for Chiral Resolution and Absolute Configuration Determination


(S)-(+)-1-(1-Naphthyl)ethyl isocyanate (NEIC) is a chiral derivatizing agent and intermediate of the naphthylethyl isocyanate class [1]. Its core function is to react with nucleophilic analytes—specifically chiral amines and alcohols—to form diastereomeric urea or carbamate derivatives, which can then be separated and analyzed via conventional HPLC or GC [2]. This compound is commercially available with a purity typically greater than 95.0% (GC) and an optical purity (ee) exceeding 97.0% .

Why Generic Substitution is Not a Valid Procurement Strategy for (S)-(+)-1-(1-Naphthyl)ethyl Isocyanate


Substituting (S)-(+)-1-(1-Naphthyl)ethyl isocyanate with a generic or alternative chiral isocyanate is not a trivial decision, as it can fundamentally alter analytical outcomes and synthetic results. The stereochemical outcome of a separation is dictated by the specific interaction between the reagent and the analyte; switching from the (S)- to the (R)-enantiomer completely reverses the elution order of the resulting diastereomers in HPLC, which can complicate or invalidate established analytical methods [1]. Furthermore, using a less bulky aromatic reagent, such as (S)-(-)-1-phenylethyl isocyanate (PEIC), will yield derivatives with different chromatographic properties, often resulting in lower resolution factors and altered retention times due to reduced π-π interaction potential and molecular size [2]. Therefore, the compound's specific chiral configuration and its extended naphthyl aromatic system provide unique separation characteristics that are not interchangeable, making precise reagent selection critical for reproducibility and method transfer.

Quantitative Differentiation Guide: Head-to-Head Performance Data for (S)-(+)-1-(1-Naphthyl)ethyl Isocyanate


Resolution Factor (Rs) in Diacylglycerol Separation vs. Baseline Criteria

In the separation of single-acid diacylglycerol derivatives on a silica gel column, derivatization with (S)-(+)-1-(1-naphthyl)ethyl isocyanate provided a baseline resolution (Rs) between 5.2 and 5.7 for 1,2- and 2,3-diacyl-sn-glycerol isomers. The resolution factor between 1,3- and 1,2- or 2,3-diacyl-sn-glycerol derivatives exceeded 23 [1].

Lipidomics Stereospecific Analysis Triacylglycerol

Assay Sensitivity in Human Plasma Pharmacokinetics

A validated method for determining propafenone enantiomers in human plasma demonstrated a limit of detection (LOD) of 7.5 ng/mL per enantiomer using (S)-(+)-1-(1-naphthyl)ethyl isocyanate as a pre-column derivatization reagent for HPLC-UV analysis (220 nm) [1].

Bioanalysis Pharmacokinetics Enantiospecific Assay

Separation Time for a Multi-Isomer Pharmaceutical System

For a novel carbonic anhydrase inhibitor with two chiral centers (yielding four stereoisomers), baseline separation of all four diastereomeric derivatives was achieved in under 15 minutes using (S)-(+)-1-(1-naphthyl)ethyl isocyanate (NEIC) for derivatization and a chiral DNBPG column [1]. All other evaluated methods, including direct separation on various CSPs or derivatization with non-chiral reagents, provided only partial separation.

Pharmaceutical Analysis Method Development Carbonic Anhydrase Inhibitor

Resolution Performance on a Chiral Stationary Phase (CSP) vs. Achiral Phase

A chiral stationary phase (CSP) was prepared by immobilizing (R)-1-(1-naphthyl)ethyl isocyanate onto aminopropyl silica. When used to resolve racemic phenylpropanolamine as its 3,5-dinitrophenyl ureide derivative, the CSP achieved a separation factor (α) of 1.16 and a resolution factor (Rs) of 2.2, with complete elution in under 10 minutes. The limit of detection was 250 pg per isomer [1].

Chiral Chromatography Pirkle-Type CSP Enantiomeric Purity

Best-Fit Research and Industrial Application Scenarios for (S)-(+)-1-(1-Naphthyl)ethyl Isocyanate


Stereospecific Analysis of Triacylglycerols (TAGs) in Oils and Fats

This reagent is optimal for lipidomics research requiring the determination of the stereospecific distribution of fatty acids on the glycerol backbone (sn-1, sn-2, and sn-3 positions). The extremely high resolution factors (Rs >23 for 1,3- vs 1,2/2,3-diacylglycerols) achieved after derivatization [1] enable accurate analysis of complex natural oils (e.g., maize, evening primrose, egg yolk) [2], which is essential for nutritional studies and quality control in the food industry.

Enantiospecific Pharmacokinetic (PK) Studies in Plasma

For clinical pharmacology and drug development, this reagent enables the sensitive and specific quantitation of chiral beta-blockers (e.g., acebutolol, oxprenolol) [1] and antiarrhythmics (e.g., propafenone) [2] in human plasma. The validated methods demonstrate ng/mL sensitivity, making them suitable for full PK profiling following single oral doses in healthy volunteers [3].

Resolution of Complex Pharmaceutical Stereoisomer Mixtures

In pharmaceutical R&D and QC, particularly for drug candidates with multiple chiral centers (e.g., novel carbonic anhydrase inhibitors) [1], this reagent provides a robust solution for analytical challenges. As demonstrated, it can achieve baseline separation of four stereoisomers in under 15 minutes where other chiral and achiral methods fail to provide complete resolution, thus enabling accurate impurity profiling and stability testing [2].

Synthesis and Evaluation of Pirkle-Type Chiral Stationary Phases (CSPs)

For analytical chemists developing new CSPs, this compound (and its R-enantiomer) is a key building block. Its immobilization onto silica gel via a urea linkage creates efficient Pirkle-type phases that can rapidly separate enantiomers like phenylpropanolamine with baseline resolution in under 10 minutes [1], showcasing its utility in creating custom, high-throughput enantioseparation tools.

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